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molecular formula C13H20N2 B1607611 1-(2,4,6-Trimethylphenyl)piperazine CAS No. 91904-13-1

1-(2,4,6-Trimethylphenyl)piperazine

Cat. No. B1607611
M. Wt: 204.31 g/mol
InChI Key: JGBQQUPVGSNEPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05789412

Procedure details

Compound 31A is prepared according to the procedure described for compound 26A, using the following reactants: 2,4,6-trimethylaniline (4.8 ml, 34 mmol); bis(2-chloroethyl)amine hydrochloride (6.05 g, 34 mmol); sodium carbonate (1.8 g, 17 mmol); 1-butanol (75 ml). After impregnating onto silica, the crude reaction product is purified by flash chromatography with a mixture (95/5/1) and then (90/9/1) of dichloromethane/methanol/aqueous ammonia.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.8 mL
Type
reactant
Reaction Step Two
Quantity
6.05 g
Type
reactant
Reaction Step Three
Quantity
1.8 g
Type
reactant
Reaction Step Four
Quantity
75 mL
Type
solvent
Reaction Step Five
Yield
55%

Identifiers

REACTION_CXSMILES
[C:1]1([N:11]2CCN[CH2:13][CH2:12]2)C2CCCCC=2C=C[CH:2]=1.[CH3:17][C:18]1[CH:24]=[C:23]([CH3:25])[CH:22]=[C:21]([CH3:26])[C:19]=1[NH2:20].Cl.ClCCNCCCl.C(=O)([O-])[O-].[Na+].[Na+]>C(O)CCC>[CH3:17][C:18]1[CH:24]=[C:23]([CH3:25])[CH:22]=[C:21]([CH3:26])[C:19]=1[N:20]1[CH2:13][CH2:12][NH:11][CH2:1][CH2:2]1 |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=2CCCCC12)N1CCNCC1
Step Two
Name
Quantity
4.8 mL
Type
reactant
Smiles
CC1=C(N)C(=CC(=C1)C)C
Step Three
Name
Quantity
6.05 g
Type
reactant
Smiles
Cl.ClCCNCCCl
Step Four
Name
Quantity
1.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Five
Name
Quantity
75 mL
Type
solvent
Smiles
C(CCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the crude reaction product
CUSTOM
Type
CUSTOM
Details
is purified by flash chromatography with a mixture (95/5/1)

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(=CC(=C1)C)C)N1CCNCC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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